molecular formula C17H16N4O B2489915 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(o-tolyl)benzamide CAS No. 923121-87-3

4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(o-tolyl)benzamide

Cat. No.: B2489915
CAS No.: 923121-87-3
M. Wt: 292.342
InChI Key: SLFXXPAWLLOFIV-UHFFFAOYSA-N
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Description

4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(o-tolyl)benzamide is a synthetic organic compound that features a triazole ring and a benzamide moiety. Compounds containing triazole rings are of significant interest in medicinal chemistry due to their diverse biological activities.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent due to its triazole ring, which is known for antimicrobial and anticancer activities.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(o-tolyl)benzamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an alkyne and an azide.

    Coupling with Benzamide: The triazole intermediate is then coupled with o-tolylbenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the triazole ring.

    Reduction: Reduction reactions could target the triazole ring or the benzamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reaction conditions but could include oxidized or reduced forms of the original compound or substituted derivatives.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with triazole rings can interact with enzymes or receptors, inhibiting or modulating their activity. The benzamide moiety could also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,3-triazol-1-yl)benzamide
  • 4-(5-phenyl-1H-1,2,3-triazol-1-yl)-N-(o-tolyl)benzamide

Uniqueness

The presence of the 5-methyl group on the triazole ring and the o-tolyl group on the benzamide moiety makes 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(o-tolyl)benzamide unique. These structural features could influence its reactivity, binding properties, and biological activity.

Properties

IUPAC Name

N-(2-methylphenyl)-4-(5-methyltriazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-12-5-3-4-6-16(12)19-17(22)14-7-9-15(10-8-14)21-13(2)11-18-20-21/h3-11H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFXXPAWLLOFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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